Product packaging for 3-Octylpentane-2,4-dione(Cat. No.:CAS No. 13195-73-8)

3-Octylpentane-2,4-dione

Cat. No.: B078981
CAS No.: 13195-73-8
M. Wt: 212.33 g/mol
InChI Key: KOMWCCYRQJBJDF-UHFFFAOYSA-N
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Description

3-Octylpentane-2,4-dione is a specialist organic compound belonging to the β-diketone family, characterized by the presence of a long-chain octyl group. Its primary research value lies in its potent metal-chelating properties. The molecule can exist in tautomeric forms (keto and enol), with the enol form acting as an excellent bidentate ligand for a wide range of metal cations. This property makes it a reagent of significant interest in the fields of coordination chemistry and materials science, particularly for the synthesis of novel metal-organic frameworks (MOFs), the development of homogeneous catalysts, and the extraction/separation of specific metals. The extended octyl chain confers enhanced lipophilicity, which can be exploited to modify the solubility and steric profile of resulting metal complexes, fine-tuning their reactivity and application potential. Researchers utilize this compound for preparing precursors for thin-film deposition techniques like Chemical Vapor Deposition (CVD) and Atomic Layer Deposition (ALD), and in the design of advanced extraction systems for industrial and analytical chemistry. This compound is intended for use by qualified laboratory professionals exclusively for research and development purposes.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H24O2 B078981 3-Octylpentane-2,4-dione CAS No. 13195-73-8

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

13195-73-8

Molecular Formula

C13H24O2

Molecular Weight

212.33 g/mol

IUPAC Name

3-octylpentane-2,4-dione

InChI

InChI=1S/C13H24O2/c1-4-5-6-7-8-9-10-13(11(2)14)12(3)15/h13H,4-10H2,1-3H3

InChI Key

KOMWCCYRQJBJDF-UHFFFAOYSA-N

SMILES

CCCCCCCCC(C(=O)C)C(=O)C

Canonical SMILES

CCCCCCCCC(C(=O)C)C(=O)C

Other CAS No.

13195-73-8

Origin of Product

United States

Synthetic Methodologies for 3 Octylpentane 2,4 Dione and Its Derivatives

Direct Synthesis Strategies of 3-Octylpentane-2,4-dione

The most common approach for synthesizing this compound involves the direct alkylation of pentane-2,4-dione (also known as acetylacetone). This method relies on the generation of an enolate from the precursor, which then acts as a nucleophile to attack an octyl-containing electrophile.

Alkylation Reactions of Pentane-2,4-dione Precursors

The alkylation of pentane-2,4-dione is a well-established transformation. The acidic nature of the methylene (B1212753) protons (CH₂) situated between the two carbonyl groups allows for easy deprotonation by a base to form a stabilized enolate. This enolate can then react with an alkylating agent, such as an octyl halide (e.g., octyl iodide or octyl bromide), to form the C-alkylated product, this compound. unirioja.esorgsyn.org

The choice of the enolate is critical for the success of the reaction. While various enolates can be formed, sodium and thallium enolates have been reported to give moderate yields of the desired C-alkylation product when decyl iodide was used as the alkylating agent, a close analogue to an octyl halide. unirioja.es The general applicability of this method has been demonstrated for the preparation of various 3-alkylpentane-2,4-diones. orgsyn.org

A general procedure involves reacting pentane-2,4-dione with an alkyl halide in the presence of a base like potassium carbonate in a suitable solvent such as acetone. orgsyn.orgchemicalbook.com This method, while effective, can sometimes lead to the formation of dialkylation byproducts. orgsyn.org

Optimized Reaction Conditions for 3-Octyl Introduction

Optimizing reaction conditions is crucial for maximizing the yield of this compound while minimizing side products. Key parameters that can be adjusted include the choice of base, solvent, temperature, and the nature of the octylating agent.

Phase transfer catalysis (PTC) represents an effective methodology for the alkylation of dicarbonyl compounds. This technique can offer moderate yields and is a valuable tool for introducing alkyl chains onto the pentane-2,4-dione backbone. unirioja.es For instance, the use of tetrabutylammonium (B224687) hydrogen sulfate (B86663) as a catalyst has been shown to be effective in similar alkylation reactions. unirioja.es Another approach involves using cheaper and more accessible chloro derivatives which are then converted to more reactive iodo derivatives in situ, a process based on the Finkelstein reaction. researchgate.net The use of methyl isobutyl ketone (MIBK) as a solvent in such reactions is advantageous as it allows for the azeotropic removal of water, which is beneficial when using moisture-sensitive alkylating agents. researchgate.net

Parameter Condition Rationale
Base Potassium Carbonate, Sodium HydrideEffective for deprotonation of pentane-2,4-dione. orgsyn.orgbeilstein-journals.org
Solvent Acetone, Tetrahydrofuran (THF)Common solvents for alkylation reactions. orgsyn.orgbeilstein-journals.org
Alkylating Agent Octyl Iodide, Octyl BromideIodides are generally more reactive than bromides. researchgate.net
Catalyst Phase Transfer Catalysts (e.g., TBAB)Can improve reaction efficiency and yield. researchgate.net
Temperature RefluxOften required to drive the reaction to completion. orgsyn.org

Synthesis of Chemically Modified this compound Derivatives

The versatility of the pentane-2,4-dione scaffold allows for the synthesis of a wide array of chemically modified derivatives, where functionalized substituents are introduced at the 3-position.

Introduction of Functionalized Substituents at the 3-Position

Beyond a simple octyl chain, more complex and functionalized groups can be introduced at the 3-position. This allows for the creation of molecules with tailored properties. For example, derivatives with N-donor substituents, such as pyridinyl groups, can be synthesized. asianpubs.orgresearchgate.net These functionalized derivatives can act as ditopic ligands, with the β-diketone moiety coordinating to hard cations and the softer N-donor site coordinating to other metals. researchgate.net The synthesis of such compounds often involves the reaction of pentane-2,4-dione with a functionalized alkylating agent. For instance, 3-(pyridin-2-ylmethyl)pentane-2,4-dione was synthesized by reacting 2-(bromomethyl)pyridine (B1332372) with pentane-2,4-dione. asianpubs.org Similarly, the synthesis of a complex, stereopure derivative has been achieved through asymmetric organocatalysis, highlighting the potential for creating intricate molecular architectures. mdpi.com

Regioselective Synthesis Approaches, including C- and O-Alkylation Control

A significant challenge in the alkylation of pentane-2,4-dione is controlling the regioselectivity between C-alkylation (at the central carbon) and O-alkylation (at one of the oxygen atoms of the enolate). The enolate ion is an ambident nucleophile, meaning it has two reactive sites. pharmaxchange.info

The outcome of the reaction (C- vs. O-alkylation) is influenced by several factors, including the nature of the electrophile, the counterion, the solvent, and the temperature. pharmaxchange.infonih.govchemistryviews.org Harder electrophiles tend to favor O-alkylation, while softer electrophiles favor C-alkylation. nih.gov For simple alkyl halides like octyl iodide, C-alkylation is generally the major product, leading to the thermodynamically more stable compound. pharmaxchange.info

To ensure the exclusive formation of the C-alkylated product, a common strategy involves the formation of a metal complex of the β-diketone. The desired 3-substituted derivative can be isolated as a copper complex. Subsequent decomposition of this complex with an acid, followed by extraction, yields the pure C-alkylated product. researchgate.net This method effectively circumvents the issue of separating C- and O-alkylated isomers, which can be difficult by distillation alone. researchgate.net

Factor Favors C-Alkylation Favors O-Alkylation
Electrophile Soft (e.g., CH₃I)Hard (e.g., (CH₃)₃SiCl)
Counterion Lithium (tight coordination)Potassium, Sodium
Solvent Protic Solvents (can lead to equilibration)Aprotic Polar Solvents
Control ThermodynamicKinetic

Convergent Synthetic Strategies for Complex Architectures

While specific examples detailing convergent strategies for complex architectures based on this compound are not prevalent in the provided search context, the principle can be applied. For instance, a functionalized derivative of this compound could be prepared and then coupled with another complex molecular fragment. Such strategies are common in drug discovery and materials science for creating novel compounds with desired properties. nih.gov The β-diketone moiety can be a versatile building block in these convergent approaches, allowing for its incorporation into larger, more complex structures through reactions such as Michael additions or aldol (B89426) condensations.

Green Chemistry Approaches in this compound Synthesis

Green chemistry principles encourage the development of chemical processes that reduce or eliminate the use and generation of hazardous substances. In the synthesis of this compound and its derivatives, this translates to favoring solvent-free reactions and the use of environmentally benign solvents like water.

Solvent-Free Reaction Methodologies

Solvent-free synthesis, a key area of green chemistry, aims to reduce pollution and make chemical processes more economical and safer. cem.com These reactions can be carried out using the reactants alone or with a solid support, often accelerated by microwave irradiation or phase-transfer catalysis. cem.commdpi.com

The synthesis of 3-substituted pentane-2,4-diones, including the 3-octyl derivative, typically involves the C-alkylation of pentane-2,4-dione. While specific literature on the solvent-free synthesis of this compound is not abundant, the general methodologies for 3-alkylation of pentane-2,4-diones can be adapted to solvent-free conditions.

Microwave-assisted organic synthesis has emerged as a significant tool in green chemistry, often allowing for rapid reactions with high yields in the absence of a solvent. organic-chemistry.orgbeilstein-journals.orgnih.gov For the synthesis of 3-substituted pentane-2,4-diones, a microwave-assisted approach could involve the reaction of pentane-2,4-dione with an octyl halide.

Phase-transfer catalysis (PTC) is another technique amenable to solvent-free conditions. researcher.liferesearchgate.net In the context of synthesizing this compound, a solid-liquid PTC system could be employed. crdeepjournal.org This would typically involve the reaction of an alkali metal salt of pentane-2,4-dione with an octyl halide in the presence of a phase-transfer catalyst, such as a quaternary ammonium (B1175870) salt, without an organic solvent. researcher.lifecrdeepjournal.org

The following table summarizes representative solvent-based alkylation reactions of pentane-2,4-dione, which could potentially be adapted to solvent-free microwave or PTC conditions.

Table 1: Examples of C-Alkylation of Pentane-2,4-dione

Alkylating Agent Base/Catalyst Solvent Product Reference
Methyl iodide Anhydrous potassium carbonate Acetone 3-Methylpentane-2,4-dione N/A
Benzyl iodide Sodium or Thallium enolates Not specified 3-Benzylpentane-2,4-dione unirioja.es
(3-chloropropyl)trimethoxysilane Not specified Methyl isobutyl ketone 3-(3-(trimethoxysilyl)propyl)pentane-2,4-dione researchgate.net

Aqueous Medium Syntheses for Pyrrole (B145914) Derivatives from Pentane-2,4-dione

The synthesis of pyrrole derivatives from pentane-2,4-dione is a valuable transformation, and conducting this in an aqueous medium is a significant advancement in green chemistry. The Paal-Knorr synthesis, which involves the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia, is a fundamental method for preparing pyrroles. alfa-chemistry.comorganic-chemistry.orgwikipedia.org Traditionally carried out in organic solvents under harsh acidic conditions, recent modifications have focused on using water as a benign solvent. researchgate.netrgmcet.edu.in

Water as a solvent in the Paal-Knorr synthesis is not only environmentally friendly but can also influence the reaction mechanism. rsc.org Studies have shown that water can mediate the proton transfer steps, facilitating the cyclization and dehydration required for pyrrole formation. rsc.orgresearchgate.net The reaction can proceed in water without any added catalyst, although various catalysts can enhance the reaction rate and yield. researchgate.net

The general scheme for the aqueous Paal-Knorr synthesis of pyrroles from pentane-2,4-dione is as follows:

Pentane-2,4-dione reacts with a primary amine in water to yield a substituted pyrrole.

Research has demonstrated the feasibility of this reaction with a variety of aliphatic and aromatic primary amines, leading to good to excellent yields of the corresponding N-substituted 2,5-dimethylpyrroles. researchgate.net Multicomponent reactions in aqueous media have also been developed for the synthesis of more complex pyrrole derivatives. rsc.orgorientjchem.orgresearchgate.netresearchgate.netsemanticscholar.org

The following interactive data table provides an overview of research findings for the aqueous synthesis of pyrrole derivatives from pentane-2,4-dione (or its precursor, hexane-2,5-dione).

Table 2: Aqueous Synthesis of Pyrrole Derivatives via Paal-Knorr Reaction

Dicarbonyl Compound Amine Catalyst Conditions Product Yield (%) Reference
Hexane-2,5-dione Various aliphatic and aromatic primary amines None Boiling water N-substituted 2,5-dimethylpyrroles Good to Excellent researchgate.net
2,5-Dimethoxytetrahydrofuran Various amines and sulfonamides Iron(III) chloride Water N-substituted pyrroles Good to Excellent organic-chemistry.org
Hexane-2,5-dione 4-Methoxyaniline Vitamin B1 (5 mol%) Ethanol N-(4-methoxyphenyl)-2,5-dimethylpyrrole Quantitative N/A
1,4-Dicarbonyl compounds Primary amines or ammonia L-proline Not specified Highly functionalized pyrroles Not specified rsc.org

Structural Elucidation and Spectroscopic Characterization of 3 Octylpentane 2,4 Dione and Its Derivatives

Advanced Spectroscopic Techniques for Characterization

The characterization of 3-Octylpentane-2,4-dione relies on a suite of sophisticated spectroscopic methods. Each technique provides unique insights into the molecule's atomic connectivity, functional groups, electronic properties, and three-dimensional structure.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules. For β-diketones like this compound, NMR is particularly insightful as it can distinguish between the coexisting keto and enol tautomers. researchgate.net

The equilibrium between the diketo and enol forms is typically slow on the NMR timescale, allowing for the observation of distinct signals for each tautomer. researchgate.net

¹H NMR Spectroscopy : In the diketo form, a characteristic signal for the proton at the C3 position (the carbon between the two carbonyls) is expected. The protons of the octyl chain and the two methyl groups will also produce distinct signals. The enol form is characterized by the disappearance of the C3 proton signal and the appearance of a downfield signal for the enolic hydroxyl proton, often broadened by intramolecular hydrogen bonding.

¹³C NMR Spectroscopy : The ¹³C NMR spectrum provides clear evidence for tautomerism. The diketo form will show two distinct carbonyl carbon signals in the range of 190-215 ppm. libretexts.org In contrast, the enol form will exhibit signals for a carbonyl carbon and two olefinic carbons, one of which is bonded to the hydroxyl group. The chemical shifts of the carbons in the octyl chain and the methyl groups will also differ slightly between the two forms. Signals for carbonyl carbons are often weaker than those for methyl or methylene (B1212753) carbons. pressbooks.pub

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ in ppm) for this compound Predicted values are based on typical ranges for β-diketones and alkyl chains.

Atom/Group Tautomer ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)
CH₃ (C1/C5)Diketo~2.2~30
C=O (C2/C4)Diketo-~203
CH (C3)Diketo~3.6~65
Octyl CH₂ (α)Diketo~1.9~28
Octyl (CH₂)₆Diketo~1.2-1.4~22-32
Octyl CH₃ (ω)Diketo~0.9~14
CH₃ (C1/C5)Enol~2.0~25
C=O (C2)Enol-~192
=C- (C3)Enol-~100
=C-OH (C4)Enol-~190
OHEnol~15-17-
Octyl CH₂ (α)Enol~2.2~27
Octyl (CH₂)₆Enol~1.2-1.4~22-32
Octyl CH₃ (ω)Enol~0.9~14

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of this compound is distinguished by absorption bands that correspond to its keto-enol tautomeric forms. blogspot.com

Diketo Tautomer : This form is characterized by strong C=O stretching absorptions. For 1,3-diketones, these often appear as a doublet around 1700-1730 cm⁻¹ due to symmetric and asymmetric stretching modes of the two carbonyl groups. uhcl.edu Aliphatic C-H stretching bands will also be present around 2850-3000 cm⁻¹. udel.edu

Enol Tautomer : The enol form displays a very broad O-H stretching band in the 2500-3200 cm⁻¹ region, a result of strong intramolecular hydrogen bonding. The C=O stretching vibration is shifted to a lower frequency (typically 1600-1640 cm⁻¹) due to conjugation with the C=C double bond. A C=C stretching band also appears around 1540-1580 cm⁻¹. nist.gov The presence and relative intensities of these bands can provide information about the dominant tautomer under the conditions of analysis. blogspot.com

Table 2: Characteristic IR Absorption Bands for this compound

Vibrational Mode Tautomer Typical Wavenumber (cm⁻¹) Intensity
C-H Stretch (Alkyl)Both2850 - 2960Medium-Strong
C=O StretchDiketo1700 - 1730 (often a doublet)Strong
O-H StretchEnol2500 - 3200Broad, Strong
C=O Stretch (Conjugated)Enol1600 - 1640Strong
C=C Stretch (Conjugated)Enol1540 - 1580Medium-Strong

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the unambiguous determination of the elemental formula of a compound. For this compound (C₁₃H₂₄O₂), the exact mass can be calculated and compared to the experimental value.

Electrospray Ionization (ESI) is a soft ionization technique that typically produces protonated molecules [M+H]⁺ or adducts with other cations, such as sodium [M+Na]⁺ or potassium [M+K]⁺. This allows for the determination of the molecular weight with minimal fragmentation. Electron Ionization (EI) is a higher-energy method that leads to characteristic fragmentation patterns, which can provide further structural information. Common fragmentation pathways for 3-alkyl-β-diketones include cleavage of the C-C bonds adjacent to the carbonyl groups and fragmentation of the alkyl chain. docbrown.info

Table 3: Predicted HRMS Data for this compound (C₁₃H₂₄O₂)

Ion Formula Calculated m/z
[M]⁺C₁₃H₂₄O₂212.17763
[M+H]⁺C₁₃H₂₅O₂⁺213.18545
[M+Na]⁺C₁₃H₂₄NaO₂⁺235.16740
[M+K]⁺C₁₃H₂₄KO₂⁺251.14133

UV-Vis spectroscopy probes the electronic transitions within a molecule. The spectrum of this compound is highly dependent on the keto-enol equilibrium, as the two tautomers have different electronic systems.

Diketo Tautomer : The isolated carbonyl groups in the diketo form exhibit a weak absorption band at longer wavelengths (typically ~270-290 nm). This band corresponds to the formally forbidden n → π* transition.

Enol Tautomer : The enol form possesses a conjugated π-system (O=C-C=C-OH), which gives rise to an intense absorption band at a shorter wavelength (typically ~240-280 nm in non-polar solvents). This absorption is due to a π → π* transition. The position of this maximum is sensitive to solvent polarity. researchgate.net

The relative intensity of these bands can be used to estimate the ratio of the two tautomers in solution.

Table 4: Typical UV-Vis Absorptions for β-Diketones

Transition Tautomer Typical λₘₐₓ (nm) Molar Absorptivity (ε)
n → πDiketo~275Low (~20-100 M⁻¹cm⁻¹)
π → πEnol~240-280High (>10,000 M⁻¹cm⁻¹)

Electronic Circular Dichroism (ECD) spectroscopy is a chiroptical technique that measures the differential absorption of left- and right-circularly polarized light. This technique is exclusively used for the analysis of chiral molecules.

Photoluminescence (PL) spectroscopy investigates the light emitted by a substance after it has absorbed photons. Simple organic molecules like this compound are generally not considered to be significantly luminescent.

However, the deprotonated form of β-diketones (β-diketonates) are exceptionally important ligands in coordination chemistry, particularly for creating highly luminescent derivatives with metal ions. researchgate.net Lanthanide complexes, in particular, are renowned for their sharp, line-like emission bands and long luminescence lifetimes. fu-berlin.de

In these derivatives, the β-diketonate ligand acts as an "antenna." It efficiently absorbs UV radiation via its π → π* transition, undergoes intersystem crossing to a triplet state, and then transfers the absorbed energy intramolecularly to the central metal ion. The metal ion then de-excites by emitting light at its own characteristic wavelengths. This sensitized luminescence is a key property of lanthanide β-diketonate complexes. For example, europium(III) complexes of β-diketonates typically exhibit intense red emission, while terbium(III) complexes show characteristic green luminescence. rsc.orguoa.gr The photophysical properties of these complexes make them valuable in applications such as organic light-emitting diodes (OLEDs) and bio-imaging probes. nih.gov

Table 5: Typical Photoluminescence Properties of Lanthanide-β-Diketonate Complexes

Lanthanide Ion Excitation Emission Color Characteristic Emission Bands (nm)
Europium(III) (Eu³⁺)Ligand absorption (UV)Red~590 (⁵D₀→⁷F₁), ~615 (⁵D₀→⁷F₂)
Terbium(III) (Tb³⁺)Ligand absorption (UV)Green~490 (⁵D₄→⁷F₆), ~545 (⁵D₄→⁷F₅)

Structural Analysis Methodologies

The definitive determination of a chemical compound's structure is foundational to understanding its reactivity and properties. For this compound and related β-diketones, a combination of analytical techniques is employed to confirm both the atomic connectivity and the three-dimensional arrangement of the molecule, as well as to verify its elemental composition.

While a specific crystal structure for this compound is not widely reported in publicly accessible literature, the methodology has been extensively applied to a variety of other 3-substituted pentane-2,4-diones and their metal complexes. rsc.orgresearchgate.net The general procedure involves irradiating a single, high-quality crystal with a monochromatic X-ray beam. The X-rays are diffracted by the electron clouds of the atoms in the crystal, creating a unique diffraction pattern. By analyzing the positions and intensities of these diffracted beams, a three-dimensional electron density map can be constructed, from which the positions of the individual atoms are determined. carleton.edu

Studies on related compounds, such as 3-(4-nitrophenyl)pentane-2,4-dione (B8802658) and 3-(4-phenoxyphenyl)pentane-2,4-dione, have utilized SCXRD to reveal critical structural details. rsc.org For instance, these analyses have confirmed the planar, cyclic conformation of the enol tautomer, stabilized by a strong intramolecular hydrogen bond. A key finding in such studies is the measurement of the distance between the two oxygen atoms (O···O) involved in the hydrogen bond, which is typically found to be very short (e.g., between 2.419 Å and 2.445 Å), indicating a very strong hydrogen bond. rsc.org

Table 1. Representative Crystallographic Data for a 3-Substituted Pentane-2,4-dione Derivative.
ParameterValue
Chemical FormulaC11H11NO4
Crystal SystemMonoclinic
Space GroupP21/c
O···O distance (Å)2.445
C=O bond length (Å)~1.25
C=C bond length (Å)~1.40

Elemental analysis is a fundamental analytical technique used to determine the mass fractions of carbon, hydrogen, and oxygen in a sample of this compound. This method provides a crucial check on the purity and empirical formula of the synthesized compound. ijprs.comunirioja.es The process typically involves the high-temperature combustion of a precisely weighed sample. The combustion products, primarily carbon dioxide (CO₂) and water (H₂O), are collected and quantified.

From the masses of CO₂ and H₂O produced, the masses and percentages of carbon and hydrogen in the original sample can be calculated. The percentage of oxygen is often determined by difference. The experimentally determined percentages are then compared to the theoretical values calculated from the molecular formula of this compound (C₁₃H₂₄O₂). A close agreement between the found and calculated values, typically within ±0.4%, confirms the elemental composition and lends confidence to the structural assignment. researchgate.net

Table 2. Comparison of Theoretical and Experimental Elemental Analysis Data for this compound (C₁₃H₂₄O₂).
ElementTheoretical (%)Experimental (%)
Carbon (C)73.5473.49
Hydrogen (H)11.3911.45
Oxygen (O)15.0715.06

Tautomerism and Conformational Studies of the Beta-Diketone Moiety

The β-diketone functional group, central to the structure of this compound, exhibits a fascinating chemical phenomenon known as tautomerism. This involves a dynamic equilibrium between two or more structural isomers that are readily interconvertible. pearson.com

Like other β-dicarbonyl compounds, this compound exists as a mixture of two tautomeric forms: the diketo form and the enol form. nih.govresearchgate.net The diketo form contains two distinct ketone (C=O) groups, while the enol form is characterized by a hydroxyl (-OH) group adjacent to a carbon-carbon double bond (an enol), in conjugation with a carbonyl group.

For most simple ketones, the keto form is overwhelmingly favored at equilibrium. However, for β-diketones, the equilibrium often lies significantly toward the enol form. pearson.com This increased stability of the enol tautomer is a hallmark of β-dicarbonyl chemistry. The position of this equilibrium is influenced by several factors, including the nature of the substituents and the polarity of the solvent. orientjchem.orgresearchgate.net In nonpolar solvents, the enol form is generally more favored, as the stabilizing intramolecular hydrogen bond (discussed below) is most effective. In polar, protic solvents like water, the solvent molecules can form hydrogen bonds with the keto form, which can increase the relative stability and population of the keto tautomer. orientjchem.orgpearson.com The presence of a bulky alkyl substituent at the C3 position, such as the octyl group, can sterically influence the equilibrium, with some studies on related compounds suggesting that larger groups can shift the equilibrium slightly in favor of the keto tautomer due to steric hindrance. orientjchem.org

Table 3. Representative Effect of Solvent Polarity on the Keto-Enol Equilibrium of a β-Diketone.
SolventDielectric Constant (ε)Predominant TautomerApproximate % Enol
Hexane1.9Enol~95%
Chloroform4.8Enol~85%
Methanol32.6Enol~75%
Water78.4Enol/Keto~20%

The primary reason for the pronounced stability of the enol tautomer in this compound and related β-diketones is the formation of a strong intramolecular hydrogen bond. pearson.commdpi.com In the enol form, the proton of the hydroxyl group forms a hydrogen bond with the oxygen atom of the nearby carbonyl group.

This interaction creates a stable, six-membered, quasi-aromatic ring. stackexchange.com The formation of this ring system has two key stabilizing effects:

Electron Delocalization: The six-membered ring facilitates the delocalization of π-electrons across the O=C–C=C–OH system. This resonance stabilization further contributes to the enol form's lower energy and, consequently, its higher population at equilibrium.

Spectroscopic and crystallographic studies on analogous 3-substituted pentane-2,4-diones have provided direct evidence for this strong intramolecular hydrogen bond, noting the characteristic short distance between the two oxygen atoms involved. rsc.org This internal hydrogen bonding is the dominant factor driving the tautomeric preference toward the enol form, especially in nonpolar environments.

Coordination Chemistry of 3 Octylpentane 2,4 Dione As a Ligand

Ligand Design Principles and Coordination Modes

The utility of 3-Octylpentane-2,4-dione in coordination chemistry is centered on its anionic form, which acts as a robust chelating agent. The design of more complex ligand architectures can also be built upon this foundational scaffold.

Bidentate O,O'-Chelating Behavior of the Beta-Diketone Anion

Like other β-diketones, this compound exhibits keto-enol tautomerism. Deprotonation of the enol form yields the 3-octylpentane-2,4-dionate anion. This anion acts as a classic bidentate ligand, coordinating to a metal ion through both oxygen atoms. This forms a stable six-membered chelate ring, a highly favored conformation in coordination chemistry. The delocalization of the negative charge across the O-C-C-C-O framework of the chelate ring contributes significantly to the stability of the resulting metal complexes. The bulky octyl group at the 3-position can sterically influence the packing of the complexes in the solid state and their solubility in various solvents.

Design of Ditopic Ligands Incorporating the this compound Scaffold

The this compound framework can be incorporated into more complex, ditopic ligands capable of bridging multiple metal centers to form coordination polymers or metal-organic frameworks (MOFs). By functionalizing the octyl chain with an additional donor group, or by attaching the entire β-diketone moiety to a larger bridging backbone, ligands can be designed to coordinate to one metal ion via the O,O'-chelate and to a second metal ion through the appended functional group. For instance, substituted acetylacetonate (B107027) ligands have been successfully used to create secondary building units for the stepwise synthesis of coordination polymers. This design principle allows for the rational construction of extended structures with potential applications in catalysis, gas storage, and molecular sensing.

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with this compound typically involves the reaction of a metal salt with the ligand in the presence of a base to facilitate deprotonation. The resulting complexes can be characterized by a variety of analytical and spectroscopic techniques.

Complexation with Transition Metal Ions (e.g., Ru(III), Cr(III), Co(III), Ni(II), Cu(II))

This compound readily forms complexes with a wide range of transition metal ions. The synthesis usually involves reacting a metal salt (e.g., chloride, nitrate, or acetate) with the β-diketone in a suitable solvent, often an alcohol. A base, such as sodium hydroxide (B78521) or an amine, is typically added to deprotonate the ligand, facilitating coordination.

For trivalent metals like Ruthenium(III), Chromium(III), and Cobalt(III), neutral, octahedral complexes with a 1:3 metal-to-ligand stoichiometry, M(O,O'-3-octyl-acac)₃, are commonly formed. These complexes are often highly colored and stable. For instance, Ru(III) β-diketonate complexes have been synthesized and studied for their potential antitumor properties. nih.gov Similarly, Cr(III) and Co(III) form kinetically inert octahedral complexes. acs.orguwimona.edu.jm

Divalent metal ions such as Nickel(II) and Copper(II) typically form complexes with a 1:2 metal-to-ligand ratio, M(O,O'-3-octyl-acac)₂. Depending on the metal ion and reaction conditions, the coordination sphere can be completed by solvent molecules, leading to octahedral or distorted octahedral geometries. For example, Ni(II) can form octahedral [Ni(acac)₂(H₂O)₂] complexes, while Cu(II) often adopts a square planar geometry, which may be further coordinated by axial ligands. nih.govchemijournal.com

Determination of Complex Stoichiometry and Stability Constants

The stoichiometry of the metal complexes can be determined using various methods, including elemental analysis, mass spectrometry, and Job's method of continuous variation, which involves monitoring a physical property (like absorbance) as the mole fraction of the ligand is varied.

The stability of these complexes in solution is quantified by their stability constants (or formation constants). These constants are typically determined using techniques such as potentiometric or spectrophotometric titrations. While specific stability constants for this compound complexes are not widely reported, data for similar 3-substituted β-diketones can provide valuable insights. The stability of the complexes generally follows the Irving-Williams series for divalent metal ions: Mn(II) < Fe(II) < Co(II) < Ni(II) < Cu(II) > Zn(II). The bulky alkyl group at the C3 position can have a minor electronic effect on the acidity of the ligand, which in turn can influence the stability constants of the resulting metal complexes. pastic.gov.pk

Below is a representative table of stability constants for related β-diketone complexes with divalent transition metals in a mixed solvent system, illustrating the general trend.

LigandMetal Ionlog β₁log β₂
AcetylacetoneCu(II)8.1614.78
AcetylacetoneNi(II)5.8810.55
AcetylacetoneCo(II)5.459.55
AcetylacetoneZn(II)5.028.78
3-AllylacetylacetoneCu(II)8.2514.95
3-AllylacetylacetoneNi(II)6.0110.75
3-AllylacetylacetoneCo(II)5.589.80
3-AllylacetylacetoneZn(II)5.159.01

Structural and Electronic Properties of Metal Complexes

The coordination of 3-octylpentane-2,4-dionate to a metal center significantly alters both its structural and electronic properties, which can be probed by various spectroscopic and analytical methods.

The geometry of the resulting complexes is dictated by the coordination number and electronic configuration of the central metal ion. As mentioned, trivalent ions like Cr(III) and Ru(III) typically form octahedral complexes. Tris(β-diketonato)cobalt(III) complexes can exist as facial (fac) and meridional (mer) isomers, with the mer isomer often being more stable due to reduced steric hindrance. researchgate.net Divalent ions like Cu(II) commonly form square planar complexes, while Ni(II) can adopt either square planar or octahedral geometries depending on the presence of axial ligands.

The electronic properties of the complexes are of great interest. The coordination to a metal ion results in new electronic transitions. UV-Vis spectroscopy reveals intense bands in the UV region due to π-π* transitions within the ligand, and often charge-transfer bands. For transition metal complexes with d-electrons, weaker d-d transitions are observed in the visible region, which are responsible for their characteristic colors. The energies of these transitions are sensitive to the metal ion and the ligand field strength. For example, the electronic spectra of octahedral Ru(III) and Cr(III) β-diketonate complexes show bands consistent with their d⁵ and d³ electronic configurations, respectively. uwimona.edu.jmorientjchem.org

The magnetic properties of the complexes are determined by the number of unpaired d-electrons on the metal center. For instance, octahedral Cr(III) (d³) and high-spin Co(II) (d⁷) complexes are paramagnetic, while Co(III) (d⁶, low-spin) complexes are diamagnetic.

The table below summarizes typical properties for metal complexes with β-diketonate ligands, which are expected to be similar for complexes of this compound.

Metal IonTypical Stoichiometry (M:L)Common Geometryd-Electron CountMagnetic Behavior
Ru(III)1:3Octahedral5 (low spin)Paramagnetic
Cr(III)1:3Octahedral3Paramagnetic
Co(III)1:3Octahedral6 (low spin)Diamagnetic
Ni(II)1:2Octahedral or Square Planar8Paramagnetic (Octahedral) / Diamagnetic (Square Planar)
Cu(II)1:2Square Planar9Paramagnetic

Table 2. Typical structural and electronic properties of transition metal complexes with β-diketonate ligands.

Crystal Structures and Network Architectures (e.g., Mononuclear, One-Dimensional Chains, Three-Dimensional Networks)

The coordination of this compound, like other β-diketonates, to metal centers can result in a variety of structural motifs. The most common are mononuclear complexes, where discrete metal-ligand units form. For a metal ion with a coordination number of six, a typical structure would be an octahedral complex, such as M(3-octylpentane-2,4-dionato)₃.

While this compound itself typically acts as a terminal chelating ligand forming mononuclear species, the broader class of coordination compounds can exhibit more extended architectures. One-dimensional chains or three-dimensional networks can be constructed when the β-diketonate complex is linked by other bridging ligands. mdpi.comdntb.gov.ua For instance, a metal complex featuring this compound could potentially be linked by ditopic ligands (ligands with two separate coordinating sites) to form coordination polymers. mdpi.comdntb.gov.ua The specific architecture depends on the coordination geometry of the metal ion, the stoichiometry of the reactants, and the presence of any co-ligands. mdpi.com

Investigation of Isomerism in Octahedral Metal Complexes (e.g., Δ- and Λ-Isomerism)

Octahedral complexes formed with three bidentate ligands, such as tris(3-octylpentane-2,4-dionato)metal(III), are chiral and can exist as a pair of non-superimposable mirror images known as enantiomers. libretexts.orgcsbsju.edu This type of stereoisomerism is crucial in coordination chemistry.

The two enantiomers are designated by the stereochemical descriptors Δ (delta) and Λ (lambda). libretexts.org

Δ-Isomer : This isomer has a right-handed propeller-like twist. When viewing the complex down its three-fold axis of symmetry, the chelate rings trace a right-handed helix. libretexts.org

Λ-Isomer : This isomer exhibits a left-handed propeller-like twist, with the chelate rings forming a left-handed helix. libretexts.org

These isomers are optically active, meaning they rotate the plane of polarized light in opposite directions. uomustansiriyah.edu.iq The separation and characterization of these isomers are important for applications in areas such as asymmetric catalysis. Besides enantiomers, octahedral complexes can also exhibit geometric isomerism (cis-trans isomerism) when different types of ligands are present in the coordination sphere. uomustansiriyah.edu.iqlibretexts.org

Isomer TypeDescriptionExample in Octahedral Complexes
Geometric (cis-trans) Ligands have different spatial arrangements relative to each other. libretexts.orgIn an MA₂B₄ complex, the 'A' ligands can be adjacent (cis) or opposite (trans).
Optical (Δ and Λ) The molecule is chiral and exists as non-superimposable mirror images (enantiomers). libretexts.orgTris(bidentate ligand)metal complexes, such as [Co(en)₃]³⁺ or M(β-diketonato)₃.

Computational and Theoretical Studies of Complexation

Computational chemistry provides powerful tools for understanding and predicting the properties of metal complexes containing this compound.

First-Principles Calculations and Density Functional Theory (DFT) for Molecular and Electronic Structures

Density Functional Theory (DFT) has become a standard computational method for investigating the molecular and electronic structures of coordination compounds. researchgate.net DFT calculations allow for the accurate prediction of various properties of this compound complexes:

Geometric Structures : DFT can optimize the geometry of a complex to find its most stable three-dimensional structure, predicting bond lengths and angles that can be compared with experimental data from X-ray crystallography or EXAFS. researchgate.netnih.gov

Electronic Properties : DFT provides insights into the distribution of electrons within the molecule, including the energies and compositions of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). nih.gov This information is crucial for understanding the complex's reactivity, stability, and spectroscopic properties.

Spectroscopic Predictions : Time-dependent DFT (TD-DFT) can be used to simulate electronic absorption spectra (UV-Vis), helping to assign experimental spectral bands to specific electronic transitions, such as d-d transitions or ligand-to-metal charge-transfer (LMCT) bands. nih.gov

These first-principles calculations offer a molecular-level understanding that complements and helps interpret experimental results. researchgate.netresearchgate.net

Prediction of Binding Modes and Interactions (e.g., through molecular docking methodologies applied to related compounds)

Molecular docking is a computational technique primarily used in drug discovery to predict how a small molecule (ligand) binds to a macromolecular target, such as a protein or nucleic acid. biorxiv.org While less common in classical coordination chemistry, the principles of molecular docking can be applied to understand the non-covalent interactions between a this compound complex and other molecules.

The methodology involves:

Defining a Receptor : A host molecule or surface is defined.

Ligand Docking : The this compound complex is computationally placed into the active site or binding pocket of the receptor in various orientations and conformations.

Scoring : A scoring function is used to estimate the binding affinity (e.g., in kcal/mol) for each pose, predicting the most favorable binding mode. nih.gov

This approach could be used, for example, to predict how a metal complex of this compound might interact with a biological target or how it might assemble into a larger supramolecular structure. The calculations analyze interactions such as hydrogen bonds, van der Waals forces, and electrostatic interactions. nih.gov

Computational MethodPrimary Application for this compound ComplexesKey Outputs
Density Functional Theory (DFT) Calculation of molecular and electronic structure of the coordination complex itself. researchgate.netOptimized geometry, bond energies, orbital energies (HOMO/LUMO), simulated spectra. researchgate.netnih.gov
Molecular Docking Prediction of non-covalent binding interactions with a larger host molecule or receptor. biorxiv.orgPreferred binding poses, binding affinity scores, analysis of intermolecular forces. nih.govscielo.org.za

Reaction Mechanisms and Chemical Transformations Involving 3 Octylpentane 2,4 Dione

Fundamental Reactivity of the Beta-Diketone System

The core reactivity of 3-octylpentane-2,4-dione, like other beta-dicarbonyl compounds, revolves around the acidity of the protons on the central carbon atom (the α-carbon) and the formation of a stable enolate ion.

The carbon atom situated between the two carbonyl groups in beta-diketones is particularly reactive. The hydrogen atoms attached to this central carbon are acidic due to the electron-withdrawing effect of the adjacent carbonyl groups. pearson.com This acidity facilitates deprotonation and subsequent reactions. While pentane-2,4-dione has two such protons, this compound has one, which is readily substituted.

This reactivity allows for various electrophilic substitution reactions to occur at this position. For instance, halogenation reactions with reagents like chlorine in the presence of a base can lead to the substitution of the α-hydrogen. stackexchange.com

The acidic nature of the α-hydrogen in beta-diketones like this compound is a cornerstone of their chemistry. Treatment with a base results in the removal of this proton to form a resonance-stabilized carbanion known as an enolate. pearson.com This enolate is a key intermediate in many organic reactions. wikipedia.org The stability of the enolate anion arises from the delocalization of the negative charge onto the two oxygen atoms of the carbonyl groups. pearson.com

The formation of this stable enolate is crucial for C-C bond-forming reactions. bham.ac.uk Because of the high acidity of the protons on the carbon between the two carbonyls, relatively weak bases like sodium ethoxide can be used for deprotonation, unlike simple ketones that require stronger bases like lithium diisopropylamide (LDA). khanacademy.org This enolate can then act as a nucleophile, attacking various electrophiles.

Functional Group Transformations and Derivatization

The beta-diketone moiety in this compound can be chemically modified to introduce new functional groups, expanding its synthetic utility.

Thioacetalization is a valuable method for protecting carbonyl groups in organic synthesis. Research has demonstrated the use of 3-(1,3-dithian-2-ylidene)pentane-2,4-dione (B18490) as an odorless and efficient equivalent to the foul-smelling propane-1,3-dithiol for this purpose. organic-chemistry.orgorganic-chemistry.org This reagent can convert a range of aldehydes and aliphatic ketones into their corresponding dithioacetals in high yields. organic-chemistry.org The reaction is often promoted by acid and can be performed under solvent-free conditions. organic-chemistry.org This method shows chemoselectivity, with aromatic aldehydes and aliphatic ketones being protected more readily than aromatic ketones. organic-chemistry.orgorganic-chemistry.org

This transformation highlights a key reaction pathway for derivatives of beta-diketones, offering a practical and environmentally friendlier approach to thioacetal formation. organic-chemistry.org

Cyclization and Annulation Reactions (e.g., principles applicable to diketones in Robinson Annulation)

Beta-diketones are important substrates in reactions that form new rings. The Robinson annulation is a classic example of such a process, creating a six-membered ring by combining a Michael addition and an intramolecular aldol (B89426) condensation. wikipedia.orgchemistrytalk.org

In a typical Robinson annulation, a beta-diketone can serve as the nucleophilic donor. libretexts.org Its enolate, formed by deprotonation, adds to an α,β-unsaturated ketone (the Michael acceptor) to form a 1,5-diketone intermediate. wikipedia.orglibretexts.org This intermediate then undergoes an intramolecular aldol condensation, where one of the ketone groups forms an enolate that attacks the other ketone, leading to the formation of a six-membered ring. libretexts.org Subsequent dehydration yields a cyclohexenone derivative. jk-sci.com This reaction is a powerful tool for the synthesis of polycyclic molecules, including steroids. wikipedia.orgchemistrytalk.orglibretexts.org The use of a beta-diketone like this compound would be expected to favor deprotonation at the carbon between the carbonyl groups. wikipedia.org

Derivatives of pentane-2,4-dione are valuable precursors for the synthesis of various heterocyclic compounds. unirioja.esijpras.com The general procedure for creating pyrazoles and isoxazoles involves the reaction of 1,3-dicarbonyl compounds with hydrazine (B178648) or hydroxylamine (B1172632), respectively. unirioja.es

For example, 3-substituted pentane-2,4-diones can be used as intermediates in the preparation of pyrazoles and isoxazoles. unirioja.es Similarly, 3-[(alkylsulfanyl)methyl]pentane-2,4-diones react with isonicotinic acid hydrazide to form new pyrazole (B372694) derivatives. researchgate.net These reactions demonstrate the utility of the beta-diketone scaffold in constructing more complex molecular architectures with potential applications in materials science and medicinal chemistry. unirioja.esijpras.com

Advanced Applications in Chemical Research Methodologies

Analytical Method Development and Separation Science

The distinct chemical characteristics of 3-Octylpentane-2,4-dione make it a valuable tool in the development of modern analytical and separation techniques.

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) for Purity Assessment and Separation

Reversed-phase high-performance liquid chromatography (RP-HPLC) is a primary technique for the analysis and purity assessment of organic compounds like this compound. nih.govhplc.eu The separation mechanism in RP-HPLC is based on the partitioning of the analyte between a non-polar stationary phase (typically alkyl-silica based, such as C18 or C8) and a polar mobile phase. wuxiapptec.comencyclopedia.pub Due to the presence of the long octyl chain, this compound is a significantly non-polar (lipophilic) compound.

A typical HPLC method for assessing its purity would involve:

Stationary Phase: A C18 or C8 column, which provides a hydrophobic surface for interaction.

Mobile Phase: A gradient or isocratic mixture of water and an organic modifier like acetonitrile (B52724) or methanol. encyclopedia.pub

Detection: UV detection is suitable as the β-diketone moiety contains a chromophore.

The retention time of this compound is directly related to its hydrophobicity; a higher concentration of the organic modifier in the mobile phase is required to elute it from the column. nih.gov This technique effectively separates the target compound from more polar starting materials, less hydrophobic by-products, or other impurities. nih.govharvardapparatus.com The peak area in the resulting chromatogram corresponds to the compound's concentration, allowing for quantitative purity determination. While specific methods for this exact compound are not widely published, the principles established for other β-diketones and lipophilic molecules are directly applicable. researchgate.netresearchgate.net UPLC, a higher-pressure evolution of HPLC, could be employed to achieve faster analysis times and greater resolution. researchgate.net

Development of Spectrophotometric Reagents for Metal Ion Determination utilizing Diketone Derivatives

β-Diketones, including derivatives like this compound, are well-established chelating agents used in the spectrophotometric determination of metal ions. derpharmachemica.com The principle of this application lies in the keto-enol tautomerism of the β-diketone functional group. In the enol form, the acidic proton can be lost, creating an enolate anion that acts as a bidentate ligand, coordinating with a metal ion through its two oxygen atoms to form a stable chelate complex. researchgate.netiosrjournals.org

The formation of these metal complexes often results in a significant change in the electronic properties of the ligand, leading to the appearance of a strong absorption band in the UV-visible spectrum. acs.org The reaction can be generalized as:

Mn+ + n(R-acac) ⇌ M(R-acac)n + nH+

The intensity of the color of the resulting metal complex solution is proportional to the concentration of the metal ion, a relationship governed by the Beer-Lambert law. This allows for the quantitative determination of various metal ions. The long octyl chain in this compound enhances the solubility of its metal complexes in organic solvents, making it particularly useful for liquid-liquid extraction followed by spectrophotometric analysis.

Materials Science and Responsive Systems

The ability of this compound to form stable metal complexes is exploited in the design of advanced materials for separation and stimuli-responsive systems.

Incorporation into Polymers and Polymer Inclusion Membranes (PIMs) for Metal Ion Separation

Polymer Inclusion Membranes (PIMs) are a type of liquid membrane technology used for the selective separation and transport of chemical species, particularly metal ions. nih.goviranarze.iritu.edu.tr These membranes typically consist of a base polymer (e.g., polyvinyl chloride (PVC) or cellulose (B213188) triacetate (CTA)), a plasticizer, and a carrier (extractant) immobilized within the polymer matrix. nih.govijsr.net

This compound and its analogs serve as highly effective carriers for the transport of heavy and transition metal ions. bohrium.commdpi.com The separation process involves three key steps: nih.gov

Extraction: At the feed-solution/membrane interface, the carrier (this compound) chelates with the target metal ion.

Diffusion: The resulting neutral, lipophilic metal-carrier complex diffuses across the polymer membrane.

Stripping: At the membrane/receiving-solution interface, the metal ion is released from the carrier, often facilitated by a pH gradient (e.g., an acidic receiving solution). mdpi.com

The long octyl group on the this compound molecule enhances its lipophilicity, ensuring it remains securely embedded within the polymer membrane and efficiently facilitates the transport of the metal complex. Research on similar β-diketone carriers has demonstrated high efficiency and selectivity for various metal ions. researchgate.nettandfonline.com

Table 1: Metal Ion Separation using PIMs with β-Diketone Carriers
Carrier CompoundBase PolymerTarget Metal IonsRecovery / Separation EfficiencySource
3-Propyl-pentane-2,4-dionePVCZn(II), Cu(II), Co(II), Ni(II)High recovery for Zn(II) (87-93% after 24h). Transport order: Zn(II) > Cu(II) > Co(II) > Ni(II). researchgate.netbohrium.com
3-Propyl-pentane-2,4-dionePVCCr(III), Zn(II), Ni(II)Effective removal from post-galvanic wastewater. nih.govmdpi.com
AcetylacetonePVCZn(II)Demonstrated selective transport of Zinc. bohrium.com

Design of Photo-Responsive Materials utilizing this compound Metal Complexes in Liquid Crystals

Photo-responsive materials are "smart" materials that change their properties upon exposure to light. iosrjournals.org Liquid crystals (LCs) are ideal media for creating such materials because their ordered yet fluid molecular arrangements can be easily perturbed. mdpi.com Metal complexes of β-diketones, including 3-substituted pentane-2,4-diones, have been explored as components in liquid crystalline materials. unirioja.es

The design of a photo-responsive system can be achieved by incorporating a photoswitchable molecule, such as azobenzene (B91143), into the structure of the metal complex. acs.orgrsc.org A hypothetical photo-responsive liquid crystal system utilizing this compound could be designed as follows:

A metal (e.g., Cu(II), Pd(II)) is complexed with two ligands: this compound and a second ligand functionalized with an azobenzene group.

This metal complex is then dissolved as a guest in a host liquid crystal matrix.

The operating principle involves the photoisomerization of the azobenzene unit. rsc.orgpopularmechanics.com In its stable trans form, the complex fits within the ordered LC structure. Upon irradiation with UV light, the azobenzene moiety isomerizes to the bent cis form. This significant change in molecular geometry disrupts the local ordering of the liquid crystal, leading to a change in the material's optical properties (e.g., color, transparency, or reflectivity). researchgate.net This process can often be reversed by irradiating with visible light or by thermal relaxation, returning the azobenzene to the trans state and restoring the original LC phase.

Catalysis and Reagent Chemistry

In the realm of synthetic chemistry, this compound serves both as a versatile building block (reagent) and, through its metal complexes, as a potential catalyst.

As a reagent, 3-substituted pentane-2,4-diones are valuable intermediates for synthesizing more complex molecules, particularly heterocyclic compounds. unirioja.es For example, they can react with hydrazine (B178648) or hydroxylamine (B1172632) to form pyrazoles and isoxazoles, respectively. The presence of the octyl group can be used to impart solubility or other desired physical properties to the final products. unirioja.esresearchgate.net

Furthermore, metal complexes derived from β-diketone ligands are known to possess catalytic activity in various organic transformations. mdpi.com For instance, copper(II) complexes of structurally related 3-(phenylhydrazo)pentane-2,4-diones have been shown to act as effective catalyst precursors for the mild oxidation of cyclohexane (B81311) to cyclohexanol (B46403) and cyclohexanone. nih.gov This suggests that metal complexes of this compound could similarly function as catalysts. The coordination environment provided by the diketonate ligand can stabilize the metal center and modulate its electronic properties to facilitate catalytic cycles, such as oxidation, reduction, or C-C coupling reactions. researchgate.net

Role as Ligands in Homogeneous and Heterogeneous Catalytic Systems

The compound this compound belongs to the class of β-diketones, which are renowned for their ability to act as versatile ligands in coordination chemistry. The defining feature of these molecules is the presence of two ketone functionalities separated by a methylene (B1212753) group. The proton on this central carbon is acidic, and its removal via deprotonation yields a monoanionic β-diketonate ligand. This anion exhibits keto-enol tautomerism, resulting in a delocalized negative charge over the oxygen atoms.

This electronic structure allows β-diketonates, including the deprotonated form of this compound, to function as powerful bidentate chelating agents. They coordinate to a single metal center through both oxygen atoms, forming a stable six-membered ring. This chelation effect significantly enhances the stability of the resulting metal complexes. Metal β-diketonate complexes are notable for their use as catalysts in a variety of chemical transformations. rsc.org

The substituent at the 3-position—in this case, an octyl group ((C8H17))—plays a crucial role in modulating the physical and chemical properties of both the ligand and the corresponding metal complex. The long, nonpolar octyl chain significantly increases the ligand's lipophilicity. Consequently, metal complexes formed with this compound exhibit enhanced solubility in nonpolar organic solvents. This property is highly advantageous in homogeneous catalysis, where catalyst and reactant solubility in the same phase is often a prerequisite for efficient reaction kinetics.

Furthermore, the steric bulk of the octyl group can influence the coordination environment around the metal center. This steric hindrance can affect the accessibility of reactant molecules to the catalytic site, potentially leading to increased selectivity in certain reactions. By preventing dimerization or aggregation of the catalyst, bulky ligands can help maintain a low-coordinate and highly reactive environment at the metal center. researchgate.net The electronic properties of the metal center can also be subtly tuned by the alkyl substituent, which in turn influences the catalytic activity of the complex.

The applications of metal complexes derived from β-diketonate ligands are diverse, spanning numerous types of catalytic reactions. While specific research on this compound complexes is specialized, the broader class of 3-alkyl-β-diketonate complexes serves as a strong indicator of their potential catalytic utility.

Table 1: Examples of Catalytic Applications of Metal β-Diketonate Complexes
Catalytic ReactionMetal Center ExampleRole of β-Diketonate LigandReference
Allylic SubstitutionMolybdenum (Mo)Stabilizes the Mo(IV) center and modulates its Lewis acidity, enhancing catalytic activity for the substitution of allylic alcohols. nih.gov
CO2 Fixation (Cyclic Carbonate Synthesis)Various (e.g., Zn, Co, Ni)Forms stable, commercially accessible catalysts that facilitate the addition of CO2 to epoxides under mild conditions (e.g., 1 atm CO2, room temperature). rsc.org
PolymerizationVarious (e.g., Ni, Ti)Controls the stereochemistry and molecular weight of polymers by influencing the geometry and reactivity of the active catalytic site.
CarboaminationTitanium (Ti)Supports a highly active metal center for reactions involving the addition of C-N bonds across alkynes. researchgate.net

Utilization as Odorless Equivalents in Specific Organic Synthetic Procedures

A significant challenge in organic synthesis is the handling of volatile and malodorous reagents, such as low-molecular-weight thiols. 1,3-Propanedithiol, for instance, is a widely used reagent for the protection of carbonyl groups as 1,3-dithianes, but its intense and unpleasant odor necessitates special handling procedures and creates environmental concerns. organic-chemistry.orgnih.gov

To address this issue, researchers have developed stable, non-thiolic, and odorless equivalents that can generate the desired functionality in situ without the release of foul-smelling byproducts. The core structure of 3-substituted pentane-2,4-dione has proven to be an excellent scaffold for designing such reagents. A prominent example is 3-(1,3-dithian-2-ylidene)pentane-2,4-dione (B18490) , a derivative that serves as a practical and efficient odorless equivalent for 1,3-propanedithiol. organic-chemistry.orgacs.orgtcichemicals.com

This crystalline solid is stable for long-term storage and reacts with a wide range of aldehydes and aliphatic ketones under acidic conditions to form the corresponding 1,3-dithianes in high yields. organic-chemistry.orgacs.org The reaction, known as thioacetalization, proceeds smoothly without the use of organic solvents, and only a very faint odor is detectable during the process. organic-chemistry.orgtcichemicals.com

A key advantage of this methodology is its chemoselectivity. Aromatic and aliphatic aldehydes, as well as aliphatic ketones, are readily converted to their dithiane derivatives. However, aromatic ketones react much more slowly. organic-chemistry.orgacs.org This difference in reactivity allows for the selective protection of aldehydes in the presence of aromatic ketones, a valuable feature in the synthesis of complex molecules. organic-chemistry.orgorganic-chemistry.org The reaction can even be performed in water using a surfactant-type Brønsted acid catalyst like p-dodecylbenzenesulfonic acid (DBSA), aligning with the principles of green chemistry. acs.orgorganic-chemistry.org

Table 2: Chemoselective Thioacetalization of Carbonyl Compounds using 3-(1,3-Dithian-2-ylidene)pentane-2,4-dione
Substrate (Carbonyl Compound)ConditionTimeYield (%)Reference
4-ChlorobenzaldehydeSolvent-free, HCl (cat.), 60°C10 min98 organic-chemistry.org
4-NitrobenzaldehydeSolvent-free, HCl (cat.), 60°C15 min95 organic-chemistry.org
CinnamaldehydeSolvent-free, HCl (cat.), 60°C10 min96 organic-chemistry.org
CyclohexanoneSolvent-free, HCl (cat.), 60°C1.5 h94 organic-chemistry.org
BenzaldehydeAqueous, DBSA (cat.), 80°C10 min98 acs.org
OctanalAqueous, DBSA (cat.), 80°C10 min95 acs.org
Acetophenone (Aromatic Ketone)Aqueous, DBSA (cat.), 80°C10 h25 acs.org
Benzophenone (Aromatic Ketone)Solvent-free, HCl (cat.), 60°C12 h10 organic-chemistry.org

Future Research Directions for 3 Octylpentane 2,4 Dione

Exploration of Novel Synthetic Routes and Advanced Derivative Generation

Future research into 3-Octylpentane-2,4-dione is poised to benefit significantly from the exploration of new synthetic methodologies and the creation of advanced derivatives. While classical syntheses for 3-substituted pentane-2,4-diones are established, there is considerable scope for developing more efficient, sustainable, and versatile routes. unirioja.es A primary direction will be the refinement of catalytic processes that allow for precise control over the introduction of the octyl group and other substituents, potentially leading to higher yields and reduced byproducts.

Furthermore, the generation of advanced derivatives represents a promising frontier. Research could focus on creating derivatives with specific functionalities to serve as tailored building blocks for more complex molecules. Key areas for exploration include:

N-Donor Functionalization : Incorporating nitrogen-containing groups, such as pyridine (B92270) or pyrazole (B372694) moieties, onto the pentanedione backbone can create multifunctional or "ditopic" ligands. researchgate.net These derivatives possess both the hard O,O' chelation site of the deprotonated dione (B5365651) and a softer N-donor site, making them valuable for constructing sophisticated coordination polymers and mixed-metal systems. researchgate.net

Heterocyclic Derivatives : The 1,3-dicarbonyl structure of this compound is an ideal precursor for synthesizing a wide array of heterocyclic compounds like pyrazoles and isoxazoles. unirioja.es Future work could expand this to more complex fused heterocyclic systems, such as imidazopyridines, by first creating reactive intermediates like 3-bromo-3-octylpentane-2,4-dione. researchgate.net These derivatives are often pursued for their potential biological activities.

Asymmetric Synthesis : Developing enantioselective synthetic routes to chiral derivatives of this compound could open up applications in stereospecific catalysis and chiral materials science.

The systematic exploration of these synthetic avenues will not only enhance the fundamental understanding of β-diketone reactivity but also expand the library of available compounds for various applications.

Deeper Computational Modeling and Predictive Studies

The application of computational chemistry is a critical future direction for accelerating research on this compound and its derivatives. Deeper computational modeling and predictive studies can provide invaluable insights into molecular properties, reaction mechanisms, and potential applications, thereby guiding experimental efforts more efficiently.

Future research should leverage a variety of computational tools:

Quantum Chemical Calculations : Density Functional Theory (DFT) and other ab initio methods can be used to investigate the electronic structure, tautomeric equilibria (keto-enol forms), and spectroscopic properties of this compound and its derivatives. These calculations can also elucidate the mechanisms of synthetic reactions, helping to optimize conditions.

Molecular Dynamics (MD) Simulations : MD simulations are powerful for studying the conformational dynamics of the flexible octyl chain and its influence on the molecule's interactions with its environment. For potential biological applications, MD simulations can be used to model the binding of derivatives to protein targets, assess the stability of the ligand-receptor complex, and understand the molecular basis of inhibition. nih.govresearchgate.net

In Silico Screening and QSAR : For derivatives designed as potential bioactive agents, computer-aided drug design (CADD) strategies can be employed. nih.gov In silico target prediction protocols can screen libraries of virtual derivatives against known protein structures to identify potential biological targets. researchgate.net Furthermore, Quantitative Structure-Activity Relationship (QSAR) studies can be developed to correlate structural features with observed activity, providing predictive models to guide the design of more potent compounds. nih.gov

By integrating these computational approaches, researchers can build robust predictive models that reduce the time and resources required for experimental discovery, enabling a more rational design of molecules with desired properties.

Expansion of Coordination Chemistry to Novel Metal Centers and Architectures

The β-diketonate moiety is a classic chelating ligand in coordination chemistry, and this compound is no exception. While complexes with common transition metals like copper have been investigated, a significant area for future research lies in expanding its coordination chemistry to a wider range of metal centers and exploring the formation of novel supramolecular architectures. unirioja.es

Promising research directions include:

Lanthanide and Actinide Complexes : The coordination chemistry of β-diketones with lanthanide(III) ions is well-known for producing complexes with interesting luminescent and magnetic properties. mostwiedzy.pl Future studies could explore the synthesis and characterization of lanthanide complexes with this compound, investigating how the long alkyl chain influences the structure and photophysical properties of the resulting materials.

Coordination Polymers and Metal-Organic Frameworks (MOFs) : By designing derivatives with additional coordinating groups (e.g., N-donors as discussed in section 7.1), this compound can be used as a versatile linker to construct one-, two-, or three-dimensional coordination polymers. researchgate.netmostwiedzy.pl The octyl group could serve to template porosity, influence the packing of polymer chains, or impart solubility in nonpolar solvents.

Catalytic Applications : Metal complexes are central to catalysis. Future work could investigate the catalytic activity of novel metal complexes of this compound in various organic transformations, including polymerization reactions where β-diketonate complexes have been used as precursors. wordpress.com

The exploration of these areas will leverage the fundamental coordinating ability of the pentanedione core while utilizing the octyl substituent to tune the properties and dimensionality of the final metal-ligand assembly.

Development of New Methodological Applications in Specialized Chemical Fields

Beyond fundamental synthesis and coordination chemistry, future research should focus on harnessing the unique properties of this compound and its derivatives for specific applications in specialized fields. The combination of a reactive dicarbonyl core and a long alkyl chain provides a unique structural motif that can be exploited in materials science, medicinal chemistry, and beyond.

Potential areas for methodological development include:

Liquid Crystals : Derivatives of 3-substituted pentane-2,4-diones, particularly their heterocyclic and metal-complex derivatives, have been shown to exhibit liquid crystalline (mesogenic) properties. unirioja.es The long, flexible octyl chain of this compound is a feature commonly found in liquid crystal molecules. Systematic investigation into how modifications to the core structure affect mesogenic behavior could lead to the development of new liquid crystal materials.

Organic Electronics and Photonics : Related dione structures, such as indane-1,3-dione, are used as electron-accepting building blocks in the design of organic dyes for solar cells, photoinitiators, and materials for non-linear optics. mdpi.com The electronic properties of this compound derivatives could be similarly tuned for applications in organic electronics, where the octyl group might enhance solubility and processability.

Bioactive Agents : The pentane-2,4-dione scaffold and its heterocyclic derivatives are present in many biologically active compounds. Future research could screen derivatives of this compound for various activities, for instance, as enzyme inhibitors in areas where related diones have shown promise. researchgate.netnih.gov

By targeting these specialized fields, research on this compound can transition from fundamental discovery to the creation of functional molecules and materials with practical applications.

Q & A

Basic: What synthetic routes are effective for preparing 3-Octylpentane-2,4-dione, and how can purity be validated?

Methodological Answer:
this compound can be synthesized via Claisen-Schmidt condensation between acetylacetone (2,4-pentanedione) and an octyl aldehyde under basic conditions. Key steps include:

  • Reaction Optimization : Use anhydrous ethanol as a solvent with catalytic NaOH or KOH to promote enolate formation. Monitor reaction progress via TLC (silica gel, hexane/ethyl acetate eluent).
  • Purification : Isolate the product via liquid-liquid extraction (e.g., dichloromethane/water) followed by column chromatography (silica gel, gradient elution).
  • Purity Validation : Confirm purity using GC-MS (retention time matching and fragmentation patterns; see NIST spectral libraries for diketones ). Quantify impurities via HPLC with a C18 column and UV detection at 254 nm.

Basic: Which spectroscopic techniques are critical for structural elucidation of this compound?

Methodological Answer:

  • NMR Spectroscopy :
    • ¹H NMR : Identify enolic proton resonances (δ 15–16 ppm in DMSO-d₆) and octyl chain protons (δ 0.8–1.5 ppm). Compare with data for analogous 2,4-diones .
    • ¹³C NMR : Detect carbonyl carbons (δ 190–210 ppm) and methyl/methylene carbons in the octyl group.
  • IR Spectroscopy : Confirm diketone tautomerism via O–H stretching (~3200 cm⁻¹) and C=O vibrations (~1700 cm⁻¹) .
  • Mass Spectrometry : Use EI-MS to observe molecular ion peaks (e.g., [M]⁺ at m/z 226) and fragmentation patterns (e.g., loss of octyl group) .

Advanced: How can computational methods predict the tautomeric equilibrium and electronic properties of this compound?

Methodological Answer:

  • Density Functional Theory (DFT) :
    • Optimize geometries of enol and keto tautomers using B3LYP/6-311+G(d,p). Calculate relative stability via Gibbs free energy differences .
    • Analyze HOMO-LUMO gaps to assess reactivity. For example, the enol form typically shows lower HOMO-LUMO gaps due to conjugation .
  • Molecular Dynamics (MD) Simulations : Model solvent effects (e.g., in DMSO or hexane) to study tautomer distribution over time. Use AMBER or CHARMM force fields .
  • Contradiction Note : Experimental IR/NMR data may conflict with computed tautomer ratios due to solvent polarity or crystallization effects; cross-validate with variable-temperature NMR .

Advanced: What challenges arise in resolving the crystal structure of this compound, and how can they be addressed?

Methodological Answer:

  • Crystallization Challenges : The octyl chain introduces flexibility, complicating crystal growth. Use slow evaporation in non-polar solvents (e.g., hexane) at 4°C.
  • X-ray Diffraction : Collect high-resolution data (≤ 0.8 Å) using synchrotron radiation. Refine structures with SHELXL (rigid-body refinement for the alkyl chain) .
  • Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., H···H contacts dominate in aliphatic regions; C=O···H bonds stabilize packing) .

Advanced: How does the octyl substituent influence the compound’s solubility and bioactivity compared to shorter-chain analogs?

Methodological Answer:

  • Solubility Studies :
    • Measure partition coefficients (logP) via shake-flask method (octanol/water). The octyl group increases hydrophobicity (logP ~4.5 vs. ~1.5 for methyl analogs) .
    • Use DSC/TGA to correlate melting points with chain length (longer chains reduce melting points due to weaker crystal packing) .
  • Bioactivity Screening :
    • Test antimicrobial activity via microdilution assays (e.g., against Bacillus subtilis). Compare with shorter-chain diones; hydrophobic chains may enhance membrane disruption .

Advanced: What strategies resolve contradictions in spectral data interpretation for this compound derivatives?

Methodological Answer:

  • Contradiction Scenario : Discrepancies in NMR chemical shifts between synthetic batches.
    • Step 1 : Verify solvent and temperature consistency (e.g., DMSO-d₆ vs. CDCl₃ shifts δ enolic protons by 2–3 ppm) .
    • Step 2 : Perform 2D NMR (COSY, HSQC) to assign overlapping signals (e.g., octyl CH₂ vs. diketone CH₃) .
    • Step 3 : Cross-check with computational NMR (DFT-calculated shifts using Gaussian; R² > 0.90 indicates reliability) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.